Cas no 828-02-4 ((2R)-2-(phenylamino)propanoic acid)

(2R)-2-(phenylamino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- D-Alanine, N-phenyl-
- (2R)-2-(phenylamino)propanoic acid
- SCHEMBL1531678
- 828-02-4
- (R)-2-(Phenylamino)propanoicacid
- BB 0221039
- EN300-1132138
- r-phenyl-alanine
- (2R)-2-anilinopropanoic acid
- (R)-2-(phenylamino)-propanoic acid
- DTXSID30355878
- (R)-2-(Phenylamino)propanoic acid
- J-502166
-
- Inchi: InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1
- InChI Key: XWKAVQKJQBISOL-SSDOTTSWSA-N
- SMILES: CC(C(=O)O)NC1=CC=CC=C1
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.3Ų
(2R)-2-(phenylamino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132138-0.1g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 0.1g |
$372.0 | 2023-10-26 | |
Enamine | EN300-1132138-0.25g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 0.25g |
$530.0 | 2023-10-26 | |
Enamine | EN300-1132138-10.0g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 10g |
$4606.0 | 2023-05-26 | ||
Enamine | EN300-1132138-5.0g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 5g |
$3105.0 | 2023-05-26 | ||
Enamine | EN300-1132138-1.0g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 1g |
$1070.0 | 2023-05-26 | ||
Enamine | EN300-1132138-5g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 5g |
$3105.0 | 2023-10-26 | |
Enamine | EN300-1132138-0.5g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 0.5g |
$835.0 | 2023-10-26 | |
Enamine | EN300-1132138-0.05g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 0.05g |
$249.0 | 2023-10-26 | |
Enamine | EN300-1132138-2.5g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 2.5g |
$2100.0 | 2023-10-26 | |
Enamine | EN300-1132138-10g |
(2R)-2-(phenylamino)propanoic acid |
828-02-4 | 95% | 10g |
$4606.0 | 2023-10-26 |
(2R)-2-(phenylamino)propanoic acid Related Literature
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
2. Book reviews
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on (2R)-2-(phenylamino)propanoic acid
(2R)-2-(Phenylamino)Propanoic Acid: A Comprehensive Overview
The compound with CAS No. 828-02-4, commonly referred to as (2R)-2-(phenylamino)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.
Structural Insights and Synthesis
(2R)-2-(phenylamino)propanoic acid is characterized by its chiral center at the second carbon atom, which imparts stereochemical specificity to the molecule. The structure consists of a propanoic acid backbone with a phenylamino group attached to the central carbon. This configuration not only influences the compound's physical properties but also plays a crucial role in its biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, ensuring its availability for research and commercial purposes.
Biological Activity and Applications
Research into (2R)-2-(phenylamino)propanoic acid has revealed its potential as a precursor in the synthesis of bioactive compounds. For instance, it has been utilized in the development of peptide-based drugs, where its amino group facilitates the formation of peptide bonds. Additionally, studies have demonstrated its ability to modulate enzyme activity, making it a valuable tool in pharmacological research.
Recent Research Findings
Recent investigations have explored the role of (2R)-2-(phenylamino)propanoic acid in neuroprotective therapies. Findings suggest that this compound may possess antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its ability to cross the blood-brain barrier has been highlighted as a significant advantage for drug delivery systems.
Conclusion
In conclusion, (2R)-2-(phenylamino)propanoic acid represents a promising molecule with diverse applications in the field of organic chemistry and pharmacology. Its unique structure and biological activity continue to drive research efforts aimed at harnessing its full potential. As new studies emerge, this compound is expected to play an increasingly important role in the development of innovative therapeutic agents.
828-02-4 ((2R)-2-(phenylamino)propanoic acid) Related Products
- 15727-49-8(2-(Phenylamino)propanoic acid)
- 50897-27-3(3-Phenyl-L-serine)
- 852327-38-9(2,4-HEXADIENOIC ACID, 6-[[(2-PROPENYLOXY)CARBONYL]AMINO]-, (2E,4E)-)
- 921061-20-3(N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}propane-1-sulfonamide)
- 950391-63-6(2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)
- 1216678-68-0(Mirtazapine-d)
- 868679-46-3(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl adamantane-1-carboxylate)
- 1092286-09-3(methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate)
- 261956-65-4(2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate)
- 2137944-30-8(2-Propenamide, 2-methyl-N-[(1,2,3,4-tetrahydro-4-quinolinyl)methyl]-)




